2,6-DI(TERT-BUTYL)-4-[(2,3,5,6-TETRACHLORO-4-PYRIDYL)SULFANYL]PHENOL
Overview
Description
2,6-DI(TERT-BUTYL)-4-[(2,3,5,6-TETRACHLORO-4-PYRIDYL)SULFANYL]PHENOL is a synthetic organic compound that belongs to the class of phenols This compound is characterized by the presence of tert-butyl groups and a tetrachloropyridylsulfanyl moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-[(2,3,5,6-TETRACHLORO-4-PYRIDYL)SULFANYL]PHENOL typically involves multiple steps:
Formation of the Phenol Core: The phenol core can be synthesized through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Tetrachloropyridylsulfanyl Group: The tetrachloropyridylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the phenol derivative with 2,3,5,6-tetrachloropyridine and a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The tetrachloropyridylsulfanyl group can be reduced to form less chlorinated or dechlorinated products.
Substitution: The tert-butyl groups and the tetrachloropyridylsulfanyl moiety can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: Its unique structural features could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials, coatings, or as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-[(2,3,5,6-TETRACHLORO-4-PYRIDYL)SULFANYL]PHENOL would depend on its specific application. For example:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The tetrachloropyridylsulfanyl group could play a role in binding to these targets, while the phenolic hydroxyl group may participate in hydrogen bonding or redox reactions.
Chemical Reactivity: The compound’s reactivity in chemical reactions would be influenced by the electron-donating and electron-withdrawing effects of the tert-butyl and tetrachloropyridylsulfanyl groups, respectively.
Comparison with Similar Compounds
Similar Compounds
2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Similar in structure but with a methyl group instead of the tetrachloropyridylsulfanyl group.
2,6-DI(TERT-BUTYL)-4-CHLOROPHENOL: Contains a single chlorine atom instead of the tetrachloropyridylsulfanyl group.
4-[(2,3,5,6-TETRACHLORO-4-PYRIDYL)SULFANYL]PHENOL: Lacks the tert-butyl groups.
Uniqueness
2,6-DI(TERT-BUTYL)-4-[(2,3,5,6-TETRACHLORO-4-PYRIDYL)SULFANYL]PHENOL is unique due to the combination of bulky tert-butyl groups and the highly electron-withdrawing tetrachloropyridylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where such features are desired.
Properties
IUPAC Name |
2,6-ditert-butyl-4-(2,3,5,6-tetrachloropyridin-4-yl)sulfanylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl4NOS/c1-18(2,3)10-7-9(8-11(14(10)25)19(4,5)6)26-15-12(20)16(22)24-17(23)13(15)21/h7-8,25H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRVUIIVIZIRKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=C(C(=NC(=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl4NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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